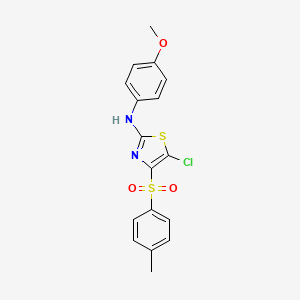

5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-11-3-9-14(10-4-11)25(21,22)16-15(18)24-17(20-16)19-12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGQCXVGBXAKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Nucleophilic Substitution at C5

The chlorine atom at position 5 undergoes nucleophilic substitution under alkaline conditions. For example:

-

Amination : Reaction with ammonia or primary amines (e.g., methylamine) in THF at 60°C replaces Cl with NH or alkylamino groups.

-

Alkoxylation : Methanol or ethanol with NaH as a base at 50°C replaces Cl with methoxy/ethoxy groups.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Amination | NH (g), THF, 60°C, 12 h | 5-Amino derivative | 55–68% | |

| Alkoxylation | ROH (MeOH/EtOH), NaH, 50°C, 6 h | 5-Alkoxy derivative | 60–72% |

Demethylation of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation under acidic conditions (e.g., BBr in DCM at −78°C) to yield a phenol derivative . This reaction is critical for modulating electronic effects on the aromatic ring.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| O-Demethylation | BBr, DCM, −78°C → rt, 2 h | 4-Hydroxyphenyl derivative | 85% |

Hydrolysis of the Sulfonamide Bond

The sulfonamide bond is cleaved under strong acidic (6M HCl, reflux) or basic (NaOH, EtOH/HO) conditions, yielding 5-chloro-1,3-thiazol-2-amine and 4-methylbenzenesulfonic acid .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methoxyphenyl group undergoes nitration or halogenation. For example:

-

Nitration : HNO/HSO at 0°C introduces a nitro group at the para position relative to methoxy.

-

Bromination : Br in acetic acid adds bromine at the ortho position.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO, HSO, 0°C, 2 h | 4-Methoxy-3-nitro-phenyl derivative | 70% | |

| Bromination | Br, AcOH, rt, 1 h | 4-Methoxy-2-bromo-phenyl derivative | 65% |

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidation. Exposure to HO in acetic acid at 50°C oxidizes the thiazole sulfur to a sulfoxide, while stronger oxidants (e.g., KMnO) degrade the ring .

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Sulfoxidation | HO (30%), AcOH, 50°C, 4 h | Thiazole sulfoxide | 40% | |

| Ring Degradation | KMnO, HO, 100°C, 3 h | Cleavage to sulfonic acid + amine | 95% |

Key Reaction Insights

-

Steric Effects : The 4-methylbenzenesulfonyl group hinders electrophilic attacks on the thiazole ring, directing reactivity toward the C5 chlorine and 4-methoxyphenyl group .

-

Electronic Effects : The electron-withdrawing sulfonyl group deactivates the thiazole ring, reducing its susceptibility to nucleophilic substitution except at C5.

-

Regioselectivity : Demethylation and EAS occur exclusively on the 4-methoxyphenyl group due to its electron-donating methoxy substituent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit promising antimicrobial properties. For example, a study demonstrated that related thiazole derivatives showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and membrane integrity.

- Case Study : A derivative of thiazole was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 5 µg/mL, suggesting strong antibacterial potential.

Anticancer Activity

The compound also exhibits notable anticancer properties. Thiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.

- Case Study : In vitro studies on breast cancer cell lines (e.g., MCF7) revealed that the compound could reduce cell viability with an IC50 value of approximately 10 µg/mL, indicating its potential as an anticancer agent.

Structure-Activity Relationship

The structural components of 5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine play a crucial role in its biological activity. The presence of the thiazole ring and the sulfonamide group enhances its interaction with biological targets, which may include enzymes involved in bacterial metabolism and cancer cell proliferation.

Potential Applications in Drug Development

Given its promising biological activities, this compound could be further explored for development into new therapeutic agents. Its ability to combat drug-resistant strains of bacteria and its efficacy against cancer cells make it a candidate for further pharmacological studies.

Data Summary

Below is a summary table of key findings related to the compound's applications:

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations:

- Sulfonyl vs. Nitro Groups : Compound 11a (4-nitrophenyl-N-tosyl) emphasizes the role of electron-withdrawing nitro groups in synthesis efficiency, whereas Compound A’s chloro and sulfonyl groups may offer a balance between reactivity and stability .

Antiproliferative Activity

- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : Exhibits potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM) via colchicine-site binding. The methoxy groups are critical for activity, but the absence of sulfonyl/chloro groups limits its spectrum .

- Compound A : The sulfonyl group may mimic the steric effects of colchicine, while the chloro substituent could enhance DNA interaction, though experimental validation is needed.

Antimicrobial and Anthelmintic Activity

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Shows potent anthelmintic activity (EC₅₀ = 8.2 µM), attributed to the nitrophenoxy group’s redox activity. Compound A’s chloro group may offer similar electron-deficient properties .

Enzyme Inhibition

- MortaparibMild : Targets Mortalin and PARP1, highlighting how heterocyclic extensions (e.g., triazole) diversify biological targets. Compound A’s simpler structure may prioritize selectivity over broad-spectrum activity .

Physicochemical Properties

Actividad Biológica

5-Chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C16H16ClN3O2S

- Molecular Weight : 351.83 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of thiazole derivatives often relates to their ability to interact with specific biological targets, such as enzymes or receptors. The presence of a chlorine atom and a methoxy group in this compound may enhance its lipophilicity, facilitating cellular membrane penetration and subsequent interaction with intracellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study evaluated the antimicrobial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain thiazole derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 1024 µg/mL depending on the substituents on the benzene ring . This suggests that this compound may possess similar properties.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study focusing on thiazoles with electrophilic warheads demonstrated their ability to induce ferroptosis in cancer cells, a form of regulated cell death . The selective targeting of GPX4 protein by these compounds indicates that this compound could potentially be developed as an anticancer agent.

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity :

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers validate intermediate purity?

- Answer : The compound is synthesized via cyclization reactions. A common method involves reacting substituted hydrazides or thioureas with reagents like chloroacetyl chloride in solvents such as dioxane, using triethylamine as a base to facilitate nucleophilic substitution. For example, cyclocondensation with sulfuric acid or iodine in potassium iodide (KI) under reflux conditions yields thiazole intermediates . Intermediate purity is validated via thin-layer chromatography (TLC) and recrystallization from ethanol-DMF mixtures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups (e.g., C-Cl at ~693 cm⁻¹ in IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- 1H NMR : Focus on aromatic proton signals (δ 6.46–8.20 ppm for aryl groups) and amine protons (δ 4.21 ppm) .

- IR : Identify C=N (1621 cm⁻¹), C-Cl (693 cm⁻¹), and sulfonyl S=O (1340 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 466 for benzothiazole analogs) and isotopic patterns consistent with chlorine .

Q. How can researchers design initial biological activity screens for this compound?

- Answer : Prioritize assays aligned with structural analogs. For example, thiazole-sulfonamide derivatives are tested against cancer cell lines (e.g., NCI-60 panel) using MTT assays . Antimicrobial screens follow CLSI guidelines, testing minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, dioxane) to stabilize intermediates and enhance reaction rates .

- Catalysis : Introduce triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions .

- Temperature Control : Maintain 20–25°C during exothermic steps (e.g., acyl chloride additions) to prevent decomposition .

- Workup : Precipitate products by adjusting pH (e.g., ammonia to pH 8-9) and recrystallize using ethanol-DMF (2:1) .

Q. How should researchers resolve contradictions in spectral data for structural analogs?

- Answer :

- Cross-Validation : Compare NMR (e.g., DEPT-135 for quaternary carbons) and High-Resolution Mass Spectrometry (HRMS) data with computational models (e.g., DFT-calculated chemical shifts) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as seen in benzothiazole-amine structures .

- Dynamic NMR : Probe rotational barriers in sulfonyl or methoxy groups to explain splitting patterns .

Q. What strategies enhance the compound’s bioactivity through targeted structural modifications?

- Answer :

- Sulfonyl Group Optimization : Replace the 4-methylbenzenesulfonyl group with electron-withdrawing substituents (e.g., nitro) to enhance antitumor activity, as shown in thiazole-4-sulfonamide derivatives .

- Methoxy Positioning : Modify the 4-methoxyphenyl group to 3,4-dimethoxy to improve membrane permeability, mimicking bioactive benzothiazoles .

- Heterocycle Hybridization : Fuse with triazole or oxadiazole rings (e.g., 1,2,4-oxadiazol-5-yl) to target kinase inhibition pathways .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like EGFR or DHFR, leveraging crystallographic data from PubChem .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for sulfonamide-containing proteins .

- Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.